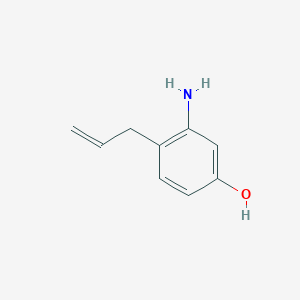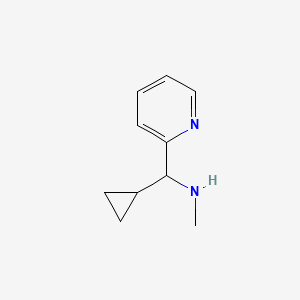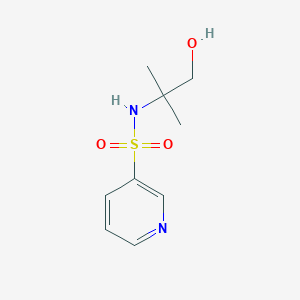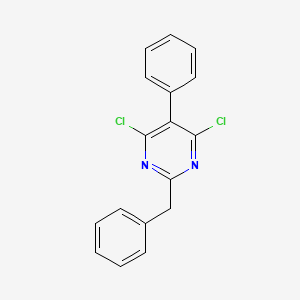![molecular formula C23H24N2O2 B13878603 N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide](/img/structure/B13878603.png)
N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide is a synthetic organic compound with a complex structure It consists of a pyridine ring substituted with a tert-butylphenoxy group and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the tert-butylphenoxy group: This step involves the reaction of tert-butylphenol with a suitable halogenated pyridine derivative under basic conditions to form the tert-butylphenoxy-pyridine intermediate.
Coupling with benzamide: The intermediate is then coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- **N-{6-[4-(tert-butyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide
- **6-(4-tert-butylphenoxy)-3-pyridinamine
Uniqueness
N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide is unique due to its specific substitution pattern and the presence of both a tert-butylphenoxy group and a benzamide moiety. This combination of structural features imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.
特性
分子式 |
C23H24N2O2 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C23H24N2O2/c1-16-7-5-6-8-20(16)22(26)25-18-11-14-21(24-15-18)27-19-12-9-17(10-13-19)23(2,3)4/h5-15H,1-4H3,(H,25,26) |
InChIキー |
UQJOFFPTRLGHJP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(C=C2)OC3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol](/img/structure/B13878530.png)
![Ethyl 2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate](/img/structure/B13878531.png)

![4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline](/img/structure/B13878541.png)
![2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13878545.png)



![5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B13878568.png)
![Thieno[2,3-b]thiopyran-4-one](/img/structure/B13878582.png)


